molecular formula C24H19FN2O2S B2839485 3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 3-fluorobenzoate CAS No. 851126-69-7

3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 3-fluorobenzoate

Cat. No.: B2839485
CAS No.: 851126-69-7
M. Wt: 418.49
InChI Key: QEFKGKYUHSSVBF-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 3-fluorobenzoate is a sophisticated pyrazolone derivative designed for advanced chemical and pharmaceutical research. Its molecular architecture integrates a 3-fluorobenzoate ester and a p-tolylthio (4-methylphenylthio) group at the 4- and 5- positions of the 3-methyl-1-phenyl-1H-pyrazole core, creating a multi-functional scaffold. This structural motif is closely related to 5-acyloxypyrazoles, a class of compounds known to exhibit significant antibacterial and biological activities, making them a valuable template in medicinal chemistry and drug discovery . The presence of the thioether linkage, as seen in related (sulfanyl)pyrazole esters, is a critical functional handle, potentially influencing the compound's electronic properties, metabolic stability, and its ability to coordinate with metal ions . The specific spatial arrangement of its aromatic rings, often twisted relative to the central pyrazole plane as observed in analogous structures, can profoundly impact its solid-state packing and intermolecular interactions, which is a key consideration in materials science and crystallography studies . Researchers can utilize this compound as a key intermediate in organic synthesis or as a ligand in coordination chemistry, building upon established protocols for related pyrazolone and thiopyrazolone molecules . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[5-methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 3-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O2S/c1-16-11-13-21(14-12-16)30-22-17(2)26-27(20-9-4-3-5-10-20)23(22)29-24(28)18-7-6-8-19(25)15-18/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFKGKYUHSSVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 3-fluorobenzoate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 3-methyl-1-phenyl-1H-pyrazole can be prepared by reacting phenylhydrazine with acetylacetone under acidic conditions.

    Thioether Formation:

    Esterification: The final step involves the esterification of the pyrazole derivative with 3-fluorobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 3-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the benzoate ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted benzoate derivatives

Scientific Research Applications

3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 3-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 3-fluorobenzoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorobenzoate group can enhance its binding affinity and specificity towards certain targets, while the thioether group may influence its metabolic stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Compound A : [5-Methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,6-difluorobenzoate

  • Key Differences :
    • Pyrazole substituents: Methyl at position 5 (vs. position 3 in the target compound).
    • Fluorobenzoate: 2,6-Difluoro substitution (vs. 3-fluoro).
  • Positional isomerism (methyl at C5 vs. C3) may influence steric hindrance and molecular packing in crystallographic studies.

Compound B : 1-tert-Butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-fluorobenzoate

  • Key Differences :
    • tert-Butyl group replaces the phenyl group at position 1.
  • Implications :
    • Increased steric bulk from tert-butyl may enhance metabolic stability but reduce solubility.
    • The absence of a phenyl group at position 1 could alter π-π stacking interactions in biological targets.

Functional Group Modifications

Compound C : 3-Methyl-1-phenyl-4-(o-carboxyphenylazo)-5-pyrazolone (L2)

  • Key Differences :
    • Azo group (-N=N-) replaces the thioether (-S-).
    • Carboxylic acid (-COOH) substituent at the ortho position.
  • Carboxylic acid enhances solubility and hydrogen-bonding capacity, unlike the hydrophobic p-tolylthio group in the target compound.

Compound D : 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

  • Key Differences :
    • Thiazole ring replaces the pyrazole core.
    • Trifluoromethyl group at position 4.
  • Implications :
    • The thiazole moiety modifies electronic properties and bioavailability.
    • Trifluoromethyl groups increase lipophilicity and resistance to oxidative metabolism.

Table 1: Comparative Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight 384.47 g/mol 406.42 g/mol 384.47 g/mol
LogP (Predicted) ~3.8 ~4.1 ~4.5
Solubility (aq.) Low (ester dominance) Very low (2,6-difluoro) Low (tert-butyl)
Thermal Stability Moderate (thioether) High (difluoro) Moderate (ester)

Biological Activity

3-Methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 3-fluorobenzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The compound can be synthesized through a regioselective reaction involving 3-methyl-1-phenyl-1H-pyrazol-5-amine and p-tolylthio reagents. Recent studies have demonstrated efficient synthesis methods, achieving high yields (up to 95%) using metal-free conditions, which enhances the sustainability of the process .

Biological Activity

The biological activity of this compound has been evaluated in several contexts:

Anticancer Activity

Preliminary studies indicate that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit topoisomerase I, an enzyme critical for DNA replication in cancer cells, leading to cytotoxic effects . The presence of electron-withdrawing groups, like fluorine, may enhance these properties by increasing the compound's reactivity towards biological targets.

Enzymatic Inhibition

Research has indicated that pyrazole derivatives can act as inhibitors of specific kinases. For example, compounds structurally related to this compound have been identified as selective inhibitors of p38 MAP kinase, which is implicated in inflammatory responses and cancer progression .

Case Studies

Case Study 1: Cytotoxicity against Tumor Cells
A study conducted on various pyrazole derivatives showed that those containing sulfur substituents exhibited enhanced cytotoxicity against human tumor cell lines. The mechanism was attributed to the disruption of cellular signaling pathways essential for tumor growth .

Case Study 2: Topoisomerase Inhibition
In a comparative analysis of several pyrazole compounds, it was found that those with a similar scaffold effectively inhibited topoisomerase I activity, leading to increased apoptosis in cancer cells. The structure–activity relationship (SAR) studies highlighted that modifications at the phenyl ring significantly influenced biological activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound ATopoisomerase I Inhibitor12.5
Compound BCytotoxicity15.0
Compound Cp38 MAP Kinase Inhibitor8.0
3-Methyl-Pyrazole DerivativeAnticancer ActivityTBD

Q & A

Basic: What are the optimized synthetic routes for 3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 3-fluorobenzoate, and how can reaction yields be improved?

Answer:
The synthesis typically involves multi-step reactions starting with hydrazine derivatives and aromatic precursors to construct the pyrazole core. Key steps include:

Condensation reactions to form the pyrazole ring, using catalysts like acetic acid under reflux conditions.

Thioether formation via nucleophilic substitution with p-tolylthiol.

Esterification with 3-fluorobenzoyl chloride in anhydrous dichloromethane.

Yield Optimization:

  • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours under conventional heating) .
  • Employ sonication to enhance mixing efficiency in heterogeneous reactions.
  • Monitor progress with thin-layer chromatography (TLC) to terminate reactions at optimal conversion .

Advanced: How can researchers resolve contradictions between spectroscopic data (NMR/IR) and crystallographic results for this compound?

Answer:
Discrepancies often arise from dynamic effects (e.g., rotational isomerism) or crystal packing forces. Methodological approaches include:

  • Variable-temperature NMR : Identify conformational flexibility by observing signal splitting at low temperatures.
  • DFT calculations : Compare computed IR spectra with experimental data to validate functional group assignments.
  • High-resolution XRD : Use SHELXL for refinement to resolve ambiguities in bond lengths/angles, especially for the thioether and fluorobenzoate moieties .

Example Workflow:

TechniqueApplication
XRD (SHELXL)Resolve steric clashes in crystal structure
VT-NMR (500 MHz)Detect rotational barriers in the p-tolylthio group
DFT (B3LYP/6-31G*)Validate fluorobenzoate carbonyl stretching (IR: ~1720 cm⁻¹)

Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., phenyl at N1, p-tolylthio at C4). Key signals:
    • Pyrazole C5 ester carbonyl: δ ~165 ppm in ¹³C NMR.
    • Fluorobenzoate aromatic protons: δ 7.4–8.1 ppm (¹H NMR) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 447.12 (calc. 447.13).
  • Elemental Analysis : Ensure <1% deviation from theoretical C, H, N, S values.

Advanced: How can researchers design experiments to evaluate this compound’s biological activity, such as anti-inflammatory or anticancer potential?

Answer:
Experimental Design:

In vitro assays :

  • COX-2 inhibition (anti-inflammatory): Measure IC₅₀ via ELISA.
  • Apoptosis induction (anticancer): Use flow cytometry with Annexin V/PI staining.

Target identification :

  • Molecular docking (AutoDock Vina): Screen against COX-2 or Bcl-2 proteins.
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity to validated targets.

Data Interpretation:

  • Compare with reference compounds (e.g., Celecoxib for COX-2 inhibition) .
  • Address false positives using counter-screens (e.g., lactate dehydrogenase assay for cytotoxicity).

Basic: What are the stability considerations for this compound under different storage conditions?

Answer:

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thioether group.
  • Hydrolytic stability : Avoid aqueous buffers (pH >7) to prevent ester hydrolysis.
  • Solvent compatibility : Use DMSO for stock solutions; avoid alcohols to minimize transesterification .

Advanced: How can structure-activity relationships (SAR) be explored for derivatives of this compound?

Answer:
SAR Strategy:

Core modifications :

  • Replace p-tolylthio with sulfonyl (e.g., -SO₂Ph) to enhance metabolic stability.
  • Substitute 3-fluorobenzoate with 4-cyano benzoate to alter electronic effects.

Biological testing :

  • Screen derivatives against kinase panels (e.g., EGFR, VEGFR2) to identify selectivity trends.

Example SAR Table:

DerivativeModificationIC₅₀ (COX-2)Selectivity (vs. COX-1)
ParentNone0.8 µM10-fold
Derivative A-SO₂Ph0.5 µM25-fold
Derivative B4-CN benzoate1.2 µM8-fold

Advanced: What computational methods are recommended for modeling this compound’s interactions with biological targets?

Answer:

  • Molecular Dynamics (MD) : Simulate binding to COX-2 over 100 ns to assess stability of the fluorobenzoate group in the hydrophobic pocket.
  • QM/MM Hybrid Models : Study electronic effects of the 3-fluoro substituent on binding affinity.
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors near the pyrazole N2) .

Basic: How can researchers address low solubility issues during in vitro assays?

Answer:

  • Co-solvents : Use 0.1% DMSO in cell culture media (validate cytotoxicity controls).
  • Nanoformulation : Prepare liposomal suspensions to enhance aqueous dispersion.
  • Salt formation : Explore sodium or potassium salts of the free acid (post-hydrolysis) .

Advanced: What strategies are effective in quantifying trace impurities (<0.1%) in synthesized batches?

Answer:

  • HPLC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) with MRM detection.
  • NMR qNMR : Quantify residual solvents (e.g., DCM) using ¹H NMR with trimethylsilylpropanoic acid as an internal standard .

Advanced: How can crystallographic data from SHELXL be leveraged to resolve ambiguities in molecular conformation?

Answer:

  • Twinning refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals.
  • Anisotropic displacement parameters : Model thermal motion for sulfur and fluorine atoms to improve R-factor convergence.
  • Hirshfeld surface analysis : Visualize close contacts (e.g., C-H···F interactions) to validate packing .

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